molecular formula C7H9ClN4S B2712361 [2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine hydrochloride CAS No. 2090075-70-8

[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine hydrochloride

Cat. No. B2712361
M. Wt: 216.69
InChI Key: WMWKYHLIQUGRQI-UHFFFAOYSA-N
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Description

“[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine hydrochloride” is a compound that contains a pyrazole nucleus . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Scientific Research Applications

Novel Antipsychotic Agents

  • A study detailed the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, exploring their potential as novel antipsychotic agents. These compounds were found to reduce spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors, indicating a distinct mechanism of action from current antipsychotic drugs (Wise et al., 1987).

Antimicrobial and Anti-inflammatory Agents

  • Research into pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety demonstrated their preparation and evaluation for anti-bacterial, antifungal, and anti-inflammatory activities. This highlights the versatility of pyrazole derivatives in developing new therapeutic agents (Kendre et al., 2015).

Regioselective Synthesis of Pyrazole Derivatives

  • A regioselective synthesis approach for 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives was reported, utilizing a 1,3-dipolar cycloaddition reaction. This method underscores the chemical flexibility and potential for targeted synthesis of pyrazole-based compounds (Alizadeh et al., 2015).

Synthesis and Properties of Pyrazole Derivatives

  • The synthesis and exploration of the properties of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were conducted, emphasizing the strategic role of pyrazole and 1,2,4-triazole derivatives in medicine. This work demonstrates the process of obtaining these compounds and suggests their potential biological activity based on molecular docking studies (Fedotov et al., 2022).

DFT Calculations and Chemical Analysis

  • Research on thiophene derivatives treated with pyrazole highlighted the use of DFT calculations to confirm the structure of synthesized compounds. This work illustrates the intersection of computational chemistry and experimental synthesis in understanding and designing pyrazole-related molecules (Khan et al., 2015).

properties

IUPAC Name

(2-pyrazol-1-yl-1,3-thiazol-5-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S.ClH/c8-4-6-5-9-7(12-6)11-3-1-2-10-11;/h1-3,5H,4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWKYHLIQUGRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(S2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine hydrochloride

CAS RN

2090075-70-8
Record name [2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine hydrochloride
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